![molecular formula C4H10ClF2NS B13496264 (2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)
(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a propan-1-amine structure. The hydrochloride form indicates that it is a salt, which often enhances the compound’s stability and solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the introduction of the difluoromethyl group through a nucleophilic substitution reaction. This is followed by the formation of the sulfanyl group and subsequent attachment to the propan-1-amine backbone. The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and specific temperature and pressure settings to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoromethyl group or to alter the amine functionality.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-[(trifluoromethyl)sulfanyl]propan-1-amine hydrochloride
- (2S)-2-[(methylthio)sulfanyl]propan-1-amine hydrochloride
- (2S)-2-[(ethylthio)sulfanyl]propan-1-amine hydrochloride
Uniqueness
(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C4H10ClF2NS |
|---|---|
Molekulargewicht |
177.64 g/mol |
IUPAC-Name |
(2S)-2-(difluoromethylsulfanyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2NS.ClH/c1-3(2-7)8-4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m0./s1 |
InChI-Schlüssel |
PIQGXGHGXZHBAD-DFWYDOINSA-N |
Isomerische SMILES |
C[C@@H](CN)SC(F)F.Cl |
Kanonische SMILES |
CC(CN)SC(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


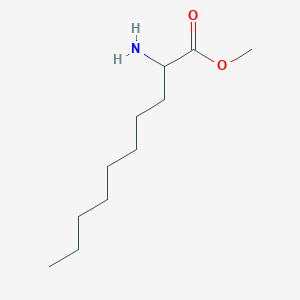
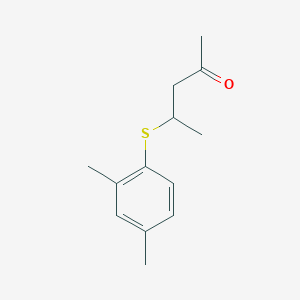

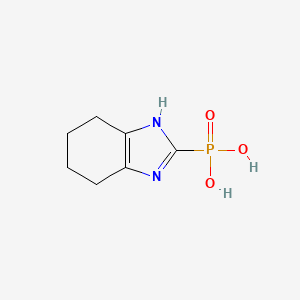
![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
![4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile](/img/structure/B13496207.png)
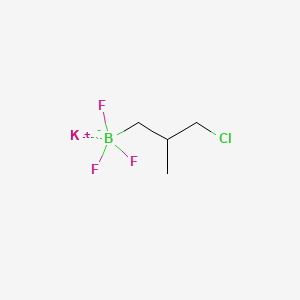
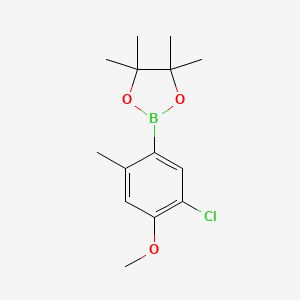
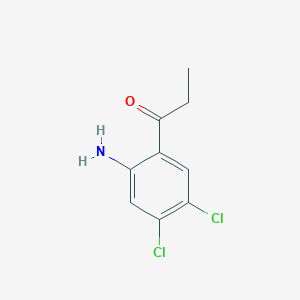
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)
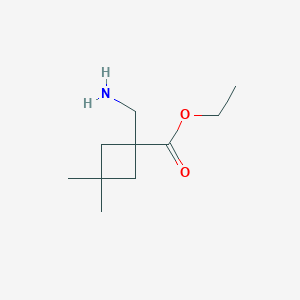
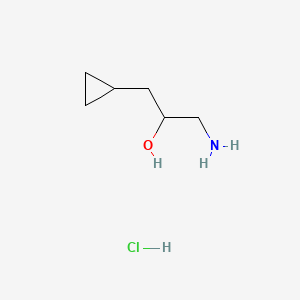
![tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13496270.png)

